1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine
Description
Stereochemical Features
- L-Proline : The proline residue adopts a rigid pyrrolidine ring structure, enforcing a cis or trans conformation at the peptide bond. The L-configuration ensures specific spatial orientation of the side chain.
- L-Alanine : The chiral center at the α-carbon of alanine adopts the L-configuration, critical for maintaining peptide stereochemical integrity.
- Glycine : As an achiral residue, glycine introduces conformational flexibility between the proline and alanine moieties.
The stereochemical arrangement is confirmed by the IUPAC name: 2-[[(2S)-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid. This nomenclature reflects the absolute configuration (S) at both proline and alanine chiral centers.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | $$ C{18}H{23}N{3}O{6} $$ | |
| Molecular Weight | 377.4 g/mol | |
| Stereocenters | 2 (L-proline, L-alanine) | |
| Protective Group | Benzyloxycarbonyl (Z) |
Crystallographic Analysis and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound are limited in the provided sources, insights can be extrapolated from analogous Z-protected peptides. For instance, X-ray crystallography of related compounds, such as Zn-HpUreE, reveals that protective groups like benzyloxycarbonyl influence backbone rigidity and intermolecular interactions.
Predicted Conformational Behavior
- Proline Ring : The pyrrolidine ring imposes torsional constraints, favoring a trans peptide bond between proline and alanine.
- Glycine Flexibility : The glycine residue permits rotation around the $$ \text{C}_\alpha $$-$$ \text{N} $$ bond, enabling adaptive folding in solution.
- Z-Group Effects : The benzyloxycarbonyl group participates in hydrophobic interactions and π-stacking, potentially stabilizing specific conformations.
Figure 1: Hypothetical Three-Dimensional Conformation
(Note: Based on PubChem 3D conformer data)
- The Z group projects orthogonally to the peptide plane, minimizing steric clashes.
- Proline’s ring creates a kink, while alanine’s methyl side chain adopts an equatorial orientation.
Comparative Analysis with Related Z-Protected Tripeptides
This compound shares structural motifs with other Z-protected peptides, but key distinctions arise from residue composition and stereochemistry.
Comparison with Z-Gly-Pro-Gly-Gly-Pro-Ala-OH
This hexapeptide (MW: 588.61 g/mol) features a repetitive proline-glycine motif and serves as a collagenase substrate. Unlike our tripeptide, its extended structure and multiple glycine residues enhance flexibility, enabling enzyme binding.
Comparison with 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine
The D-configuration in this dipeptide (MW: 320.34 g/mol) inverses stereochemical orientation, altering biological activity and receptor binding. For example, D-amino acids are resistant to proteolytic cleavage but often lack compatibility with mammalian enzyme systems.
Table 2: Structural and Functional Comparisons
| Parameter | This compound | Z-Gly-Pro-Gly-Gly-Pro-Ala-OH | 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine |
|---|---|---|---|
| Molecular Weight | 377.4 g/mol | 588.61 g/mol | 320.34 g/mol |
| Residues | L-Pro, L-Ala, Gly | Gly, Pro, Gly, Gly, Pro, Ala | D-Pro, D-Ala |
| Key Application | Biochemical stability studies | Collagenase substrate | Stereochemical research |
| Flexibility | Moderate (glycine spacer) | High (multiple glycines) | Low (rigid D-amino acids) |
| Source |
Properties
CAS No. |
23458-14-2 |
|---|---|
Molecular Formula |
C18H23N3O6 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H23N3O6/c1-12(16(24)19-10-15(22)23)20-17(25)14-8-5-9-21(14)18(26)27-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,24)(H,20,25)(H,22,23)/t12-,14-/m0/s1 |
InChI Key |
BQQLQRNSLHBNSC-JSGCOSHPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine generally follows a stepwise peptide coupling approach:
- Step 1: Protection of the N-terminal amino acid (L-proline) with the benzyloxycarbonyl group.
- Step 2: Coupling of L-proline(Cbz) with L-alanine to form the dipeptide intermediate.
- Step 3: Extension of the peptide chain by coupling the dipeptide with glycine.
- Step 4: Purification and isolation of the final tripeptide product.
Each coupling step typically uses carbodiimide-based coupling agents or other activating reagents to facilitate peptide bond formation.
Detailed Preparation Method (Based on Analogous Peptide Synthesis)
While direct literature on this compound is limited, the preparation method can be inferred from established peptide synthesis protocols and related compounds such as benzyloxycarbonyl alanyl alanine.
Stepwise Synthesis Example:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | L-proline + benzyloxycarbonyl chloride (Cbz-Cl), base (e.g., NaHCO3), solvent (e.g., dioxane/water) | Protection of L-proline amino group to form Cbz-L-proline |
| 2 | Cbz-L-proline + L-alanine (as methyl ester hydrochloride), coupling agent (e.g., N,N'-dicyclohexylcarbodiimide, DCC), organic base (e.g., methylamine or lithium diisopropylamide), solvent (e.g., dichloromethane), 0-5°C to room temp, overnight | Formation of Cbz-L-prolyl-L-alanine methyl ester dipeptide |
| 3 | Hydrolysis of methyl ester with NaOH in alcohol (e.g., methanol or ethanol) | Conversion of methyl ester to free acid |
| 4 | Coupling of Cbz-L-prolyl-L-alanine with glycine (free acid or ester), using similar coupling agents and conditions | Formation of the tripeptide this compound |
| 5 | Purification by recrystallization or chromatography | Isolation of pure product |
Industrially Viable Preparation Method for Cbz-Prolyl-Alanine (Analogous to Step 2)
A patent (CN103073618A) describes an industrially suitable method for preparing benzyloxycarbonyl alanyl alanine, which can be adapted for the prolyl-alanine segment in the target compound. The key features are:
- Use of alanine methyl ester hydrochloride dissolved in dichloromethane.
- Addition of an organic base (methylamine, sodium ethylate, butyllithium, or lithium diisopropylamide) in 1.0–1.3 molar equivalents relative to alanine methyl ester hydrochloride.
- Addition of benzyloxycarbonyl-L-proline (or L-alanine in the patent example) in 0.8–1.2 molar equivalents.
- Dropwise addition of N,N'-dicyclohexylcarbodiimide (DCC) solution in dichloromethane (1.0–1.2 molar equivalents relative to Cbz-amino acid).
- Reaction under ice bath conditions, then stirring overnight (12–16 hours).
- Filtration to remove dicyclohexylurea byproduct.
- Solvent removal by rotary evaporation.
- Sequential washing of the organic layer with sodium bicarbonate, dilute hydrochloric acid, and saturated brine.
- Drying over anhydrous agent (e.g., sodium sulfate), filtration, and evaporation to yield a white solid.
- Recrystallization to obtain the Cbz-protected dipeptide methyl ester with purity >98% and yield >85%.
- Saponification of the methyl ester with sodium hydroxide in alcohol to yield the free acid dipeptide.
This method emphasizes:
- Selection of appropriate organic base to optimize coupling efficiency.
- Controlled temperature to minimize side reactions.
- Efficient purification steps to achieve high purity.
Reaction Conditions and Optimization
| Parameter | Range/Options | Notes |
|---|---|---|
| Solvent | Dichloromethane (CH2Cl2) | Common for peptide coupling reactions |
| Organic Base | Methylamine, sodium ethylate, butyllithium, lithium diisopropylamide | Choice affects reaction rate and yield |
| Coupling Agent | N,N'-dicyclohexylcarbodiimide (DCC) | Activates carboxyl group for amide bond formation |
| Temperature | 0–5°C (ice bath) during addition, then room temp overnight | Controls reaction kinetics and side reactions |
| Reaction Time | 12–16 hours | Ensures complete coupling |
| Workup | Filtration, washing with NaHCO3, HCl, brine | Removes impurities and byproducts |
| Purification | Recrystallization | Enhances purity to >98% |
Analytical Data and Quality Control
- Purity: >98% by HPLC or recrystallization.
- Yield: Typically >85% for dipeptide intermediates.
- Characterization: Confirmed by NMR, mass spectrometry, and melting point.
- Final Product: this compound is characterized by molecular weight 377.4 g/mol, confirmed by mass spectrometry and elemental analysis.
Summary Table of Preparation Steps
| Step No. | Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | N-terminal protection | L-proline + Cbz-Cl + base | Aqueous-organic solvent, 0–25°C | Cbz-L-proline |
| 2 | Dipeptide formation | Cbz-L-proline + L-alanine methyl ester HCl + DCC + base | CH2Cl2, 0–5°C then RT, 12–16 h | Cbz-L-prolyl-L-alanine methyl ester |
| 3 | Saponification | NaOH in alcohol | RT, 1–2 h | Cbz-L-prolyl-L-alanine (free acid) |
| 4 | Tripeptide coupling | Cbz-L-prolyl-L-alanine + glycine + coupling agent | Similar to step 2 | This compound |
| 5 | Purification | Recrystallization or chromatography | - | Pure final product |
Research Findings and Industrial Relevance
- The described method is scalable and suitable for industrial production due to high yield and purity.
- The use of Cbz protection allows selective deprotection in later synthetic steps if needed.
- The choice of organic base and coupling agent is critical to minimize racemization and side reactions.
- The method is adaptable to synthesize related peptides by substituting amino acid residues.
Chemical Reactions Analysis
Types of Reactions
2-((S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-((S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanamido)acetic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor binding: It may interact with specific receptors on cell surfaces, modulating their activity.
Signal transduction pathways: The compound may influence various cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences between Cbz-Pro-Ala-Gly and structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine | Not explicitly listed | C17H24N3O6 | 366.39 | Cbz-protected tripeptide (Pro-Ala-Gly) |
| L-Prolyl-L-alanylglycine (unprotected) | 188983-70-2 | C10H17N3O4 | 243.26 | Tripeptide lacking Cbz group (Pro-Ala-Gly) |
| 1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine | 62635-86-3 | C17H24N3O7 | 382.39 | Serine replaces alanine (Pro-Ser-Gly) |
| Z-PHE-GLY-GLY-OH | 37700-64-4 | C21H23N3O6 | 413.42 | Phe replaces Pro/Ala; extended glycine chain |
| N-[(Phenylmethoxy)carbonyl]-L-alanylglycine | 3235-17-4 | C13H16N2O6 | 296.28 | Dipeptide (Cbz-Ala-Gly) |
| Benzyloxycarbonylglycine | 1138-80-3 | C10H11NO4 | 209.20 | Single glycine with Cbz group |
Key Differences
Amino Acid Sequence and Chain Length
- Cbz-Pro-Ala-Gly : A tripeptide with a rigid proline residue, compact alanine, and flexible glycine.
- Z-PHE-GLY-GLY-OH (37700-64-4) : Phenylalanine’s aromatic side chain increases hydrophobicity, while the additional glycine extends the peptide backbone .
- Cbz-Ala-Gly (3235-17-4) : Shorter dipeptide chain, limiting conformational diversity .
Physicochemical Properties
- Molecular Weight : Cbz-Pro-Ala-Gly (366.39 g/mol) is lighter than Z-PHE-GLY-GLY-OH (413.42 g/mol) due to fewer aromatic residues .
- Solubility : Benzyloxycarbonylglycine (CAS 1138-80-3) is soluble in acetic acid, while longer peptides like Cbz-Pro-Ala-Gly may exhibit lower aqueous solubility due to increased hydrophobicity .
- Melting Points: Simple Cbz-protected amino acids (e.g., Benzyloxycarbonylglycine) have higher melting points (~121°C) compared to tripeptides, which often remain amorphous .
Biological Activity
1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine, a peptide derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its structural components that suggest various interactions with biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic effects, and relevant research findings.
- Molecular Formula : C15H18N2O4
- Molecular Weight : 286.31 g/mol
- CAS Number : 89018-41-7
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound may act as an enzyme inhibitor, disrupting key biological pathways involved in cellular processes. The presence of the benzyloxycarbonyl group enhances its stability and bioavailability, potentially leading to improved therapeutic efficacy.
Biological Activities
- Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For example, it has been shown to interfere with pathways that regulate cell growth and apoptosis.
- Neuroprotective Effects : Research indicates that derivatives of this compound may possess neuroprotective properties, potentially offering benefits in treating neurodegenerative diseases. The mechanism may involve the reduction of oxidative stress and inflammation in neuronal cells .
- Anti-inflammatory Activity : The compound's structure suggests it could modulate inflammatory responses, making it a candidate for further exploration in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits enzymes related to cancer cell growth | |
| Neuroprotective | Reduces oxidative stress in neuronal models | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study: Anticancer Efficacy
In a study examining the anticancer properties of various peptide derivatives, this compound was found to significantly reduce cell viability in several cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation. The study utilized both in vitro assays and in vivo models to validate these findings.
Pharmacokinetics and Toxicology
Pharmacokinetic studies have indicated that this compound exhibits favorable absorption characteristics, with a half-life suggesting sustained bioavailability. Toxicological assessments revealed minimal adverse effects at therapeutic doses, reinforcing its potential as a safe therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
